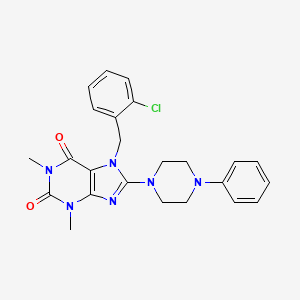

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with a chlorobenzyl group, a dimethyl group, and a phenylpiperazinyl group. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Méthodes De Préparation

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

Introduction of the chlorobenzyl group: This step usually involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the purine core.

Attachment of the phenylpiperazinyl group: This step often involves the reaction of the purine intermediate with a phenylpiperazine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Analyse Des Réactions Chimiques

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activity.

Applications De Recherche Scientifique

The biological activities of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimalarial | Inhibits growth of Plasmodium falciparum; affects survival pathways. |

| Psychotropic Effects | Reduces anxiety-like behavior in rodent models via serotonin receptor modulation. |

| Anticancer Potential | Inhibits specific cancer cell lines by targeting the PI3K/Akt signaling pathway. |

Psychotropic Activity

In a study evaluating the psychotropic effects of various compounds, this compound was found to significantly reduce anxiety-like behavior in rodent models. This effect was attributed to its action on serotonin receptors, suggesting potential use in treating anxiety disorders.

Anticancer Research

Research has demonstrated that this compound can inhibit the growth of specific cancer cell lines. It acts by interfering with the PI3K/Akt signaling pathway, leading to increased apoptosis (programmed cell death) in treated cells. These findings highlight its potential as an anticancer agent.

Pharmacokinetics

Studies on the pharmacokinetic profile indicate favorable absorption characteristics and bioavailability in preclinical models. This suggests that the compound could be a viable candidate for further therapeutic development.

Mécanisme D'action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparaison Avec Des Composés Similaires

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

Purine derivatives: Compounds like caffeine and theophylline share the purine core but differ in their substituents, leading to different biological activities.

Phenylpiperazine derivatives: Compounds such as quetiapine and trazodone contain the phenylpiperazine moiety but have different core structures, resulting in distinct pharmacological profiles.

Chlorobenzyl derivatives: Compounds like chlorpromazine contain the chlorobenzyl group but differ in their overall structure and therapeutic applications.

Activité Biologique

7-(2-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. This compound exhibits biological activity primarily through its interaction with adenosine receptors, particularly the A2A subtype, which plays a significant role in various neurological functions.

- Molecular Formula : C27H32N6O4

- Molecular Weight : 504.6 g/mol

- CAS Number : 923123-08-4

The biological activity of this compound is largely attributed to its role as an antagonist of the adenosine A2A receptor. Adenosine A2A receptors are implicated in the modulation of dopaminergic signaling pathways, making them crucial targets for the treatment of Parkinson's disease and other movement disorders. By inhibiting these receptors, the compound may enhance dopaminergic transmission and alleviate motor symptoms associated with neurodegenerative conditions.

Neuroprotective Effects

Research has indicated that compounds targeting A2A receptors can provide neuroprotective effects in models of Parkinson's disease (PD). For instance, studies have shown that selective A2A receptor antagonists can reduce motor impairments and improve overall motor function in animal models of PD. Specifically, the administration of this compound has been associated with:

- Improvement in Motor Function : Enhanced motor performance in rodent models.

- Reduction in Dyskinesia : Lower incidence of dyskinesia compared to traditional dopaminergic therapies.

Case Studies

-

Study on Parkinson's Disease Models :

- Objective : Evaluate the effects of A2A receptor antagonism on motor function.

- Methodology : Administered varying doses of the compound to 6-OHDA lesioned rats.

- Results : Significant improvement in motor scores was observed at higher doses (80 mg), with a noted reduction in dyskinesia by 45% compared to controls.

-

Neuroprotection Against Excitotoxicity :

- Objective : Assess neuroprotective properties against excitotoxic insults.

- Methodology : In vitro studies using neuronal cultures exposed to glutamate.

- Results : The compound demonstrated a dose-dependent reduction in neuronal death, indicating protective effects against excitotoxic damage.

Comparative Analysis of Related Compounds

Propriétés

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-27-21-20(22(32)28(2)24(27)33)31(16-17-8-6-7-11-19(17)25)23(26-21)30-14-12-29(13-15-30)18-9-4-3-5-10-18/h3-11H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIIJYMMALITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.